Radical 3,4-Bis(bromometil)-2,5-dihidro-2,2,5,5-tetrametil-1H-pirrol-1-iloxi

Descripción general

Descripción

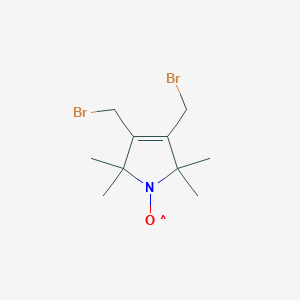

3,4-Bis(bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy Radical is a compound of significant interest in the field of organic chemistry This compound is characterized by its unique structure, which includes two bromomethyl groups attached to a pyrrolidine ring

Aplicaciones Científicas De Investigación

Radical Polymerization Initiator

3,4-Bis(bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy radical is utilized as an initiator in radical polymerization processes. Its ability to generate radicals upon thermal decomposition makes it suitable for synthesizing polymers with specific properties.

Advantages :

- Controlled Polymerization : It allows for the control of molecular weight and polydispersity.

- Functional Polymers : Enables the incorporation of functional groups into the polymer backbone.

Antioxidant Applications

Due to its radical nature, this compound is investigated for its antioxidant properties. It can scavenge free radicals and thus may be useful in formulations aimed at reducing oxidative stress in biological systems.

Case Study :

In a study examining the antioxidant capacity of various pyrrolidine derivatives, 3,4-bis(bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy radical exhibited significant radical-scavenging activity against DPPH radicals, indicating its potential as a natural antioxidant in food and cosmetic products .

Medicinal Chemistry

The compound is being explored for its pharmacological properties. Its structure allows for modifications that can enhance bioactivity against various diseases.

Potential Uses :

- Antidiabetic Agents : Analogous compounds have shown promise in improving insulin sensitivity.

- Anticancer Activity : Preliminary studies suggest that derivatives may inhibit cancer cell proliferation through apoptosis induction.

Mecanismo De Acción

Target of Action

It’s known that halomethyl groups bonded to furazan rings easily undergo nucleophilic substitution , which suggests that this compound could potentially interact with a variety of biological targets.

Mode of Action

It’s known that the halogen of the halomethyl group bonded to the furazan ring easily undergoes nucleophilic substitution . This property makes 4-substituted 3-(halomethyl) furazans productive precursors for the targeted synthesis of biologically active substances .

Biochemical Pathways

The compound’s reactivity suggests it could potentially influence a variety of biochemical pathways, particularly those involving nucleophilic substitution reactions .

Action Environment

It’s known that the compound’s reactivity could potentially be influenced by various environmental factors, such as temperature and ph .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy Radical typically involves the bromination of dimethylglyoxime. The process begins with the treatment of dimethylglyoxime with bromine in a solvent such as 1,4-dioxane under reflux conditions. The bromine is added dropwise to the boiling solution of dimethylglyoxime, resulting in the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and bromine addition rate, to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3,4-Bis(bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy Radical undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl groups are highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while oxidation might produce a brominated ketone or aldehyde.

Comparación Con Compuestos Similares

Similar Compounds

3,4-Bis(bromomethyl)furazan: Similar in structure but contains a furazan ring instead of a pyrrolidine ring.

3,4-Bis(chloromethyl)furazan: Contains chloromethyl groups instead of bromomethyl groups, leading to different reactivity and stability profiles.

Uniqueness

3,4-Bis(bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy Radical is unique due to its combination of bromomethyl groups and the pyrrol-1-yloxy radical

Actividad Biológica

3,4-Bis(bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy radical is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies.

Chemical Structure

The compound has the following molecular formula: CHBrNO. Its structure includes two bromomethyl groups attached to a pyrrol radical, which contributes to its reactivity and biological properties .

The biological activity of this compound is largely attributed to its radical nature and the presence of bromine atoms. The mechanism involves:

- Radical Formation : The pyrrol radical can participate in electron transfer reactions, potentially leading to oxidative stress in target cells.

- Nucleophilic Substitution : The bromomethyl groups can undergo nucleophilic substitution reactions, allowing the compound to interact with various biological molecules .

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance:

- In vitro Studies : Compounds related to 3,4-Bis(bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy have shown activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for similar compounds range from 6.25 µg/mL to 180 nM against various microbial strains .

Antifungal Activity

The compound's potential antifungal properties have also been examined. A study highlighted that derivatives with similar functionalities demonstrated over 80% inhibition against Fusarium oxysporum, suggesting that 3,4-Bis(bromomethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy could exhibit comparable efficacy .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial effects of several pyrrol derivatives. The results indicated that compounds with bromomethyl substitutions had enhanced activity against Staphylococcus aureus and Escherichia coli. The study reported MIC values as low as 44 nM for certain derivatives .

Study 2: Oxidative Stress Induction

Another investigation focused on the oxidative stress induced by pyrrol radicals in human cell lines. It was found that exposure to these radicals resulted in increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cell lines .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

3,4-bis(bromomethyl)-1-hydroxy-2,2,5,5-tetramethylpyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17Br2NO/c1-9(2)7(5-11)8(6-12)10(3,4)13(9)14/h14H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVWQAAFCSTFGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C(C(N1O)(C)C)CBr)CBr)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.